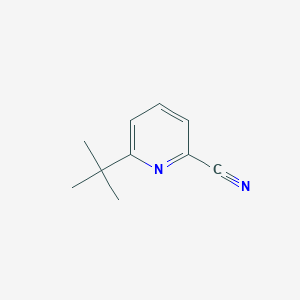
6-(tert-Butyl)picolinonitrile
概述
描述
6-(tert-Butyl)picolinonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of picolinonitrile, where a tert-butyl group is attached to the sixth position of the pyridine ring
作用机制
Target of Action
It is known that the compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to have unique reactivity patterns and is involved in various biosynthetic and biodegradation pathways .
Result of Action
As an intermediate of 1H-indazole derivatives, it may contribute to the diverse biological activities of these compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(tert-Butyl)picolinonitrile . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.
准备方法
6-(tert-Butyl)picolinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of pyridine, 2-(1,1-dimethylethyl)-, 1-oxide with trimethylsilyl cyanide. The reaction typically occurs in the presence of a catalyst and under controlled conditions to ensure high yield and purity . Another method involves the use of N,N-Dimethylcarbamoyl chloride in dichloromethane . Industrial production methods may vary, but they generally follow similar principles to ensure efficient and scalable synthesis.
化学反应分析
6-(tert-Butyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, it can form carbon-carbon bonds with various aryl or vinyl groups .
科学研究应用
6-(tert-Butyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
相似化合物的比较
6-(tert-Butyl)picolinonitrile can be compared with other picolinonitrile derivatives, such as:
2-Pyridinecarbonitrile: Lacks the tert-butyl group, leading to different reactivity and applications.
4-Methylpicolinonitrile: Has a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
6-Methylpicolinonitrile: Similar to this compound but with a smaller substituent, leading to different chemical behavior.
The uniqueness of this compound lies in its tert-butyl group, which provides distinct steric and electronic effects, making it valuable for specific synthetic applications and research purposes.
属性
IUPAC Name |
6-tert-butylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTRGBQIDGXNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)
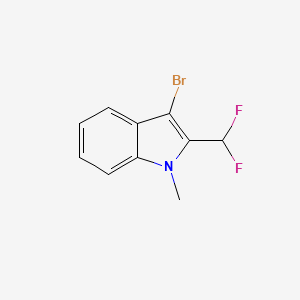
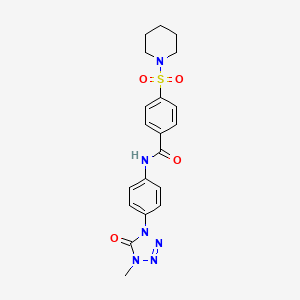
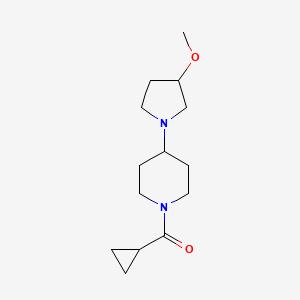
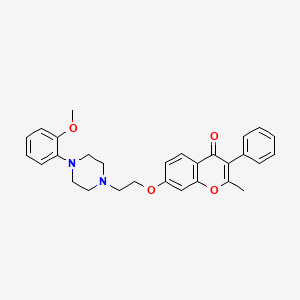
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenoxypropanamide](/img/structure/B2936402.png)
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![2-(propan-2-yl)-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2936406.png)

![2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2936408.png)
![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)

